molecular formula C12H17NO5 B1274802 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid CAS No. 34841-00-4

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B1274802
CAS No.: 34841-00-4
M. Wt: 255.27 g/mol
InChI Key: UMIWUEOAUPOOEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves several steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a reaction with malonic acid in the presence of a base to form 3,4,5-trimethoxycinnamic acid.

    Reduction: The cinnamic acid is then reduced to 3,4,5-trimethoxyphenylpropanoic acid.

    Amination: Finally, the propanoic acid undergoes amination to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an amino group and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Biological Activity

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (commonly referred to as 3-Amino-3-TMPA) is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇NO₅
  • Molecular Weight : Approximately 255.27 g/mol
  • Structure : The compound features a propanoic acid backbone with a 3,4,5-trimethoxyphenyl group attached to the amino group.

The biological activity of 3-Amino-3-TMPA is attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as Taq polymerase and telomerase, which are critical for DNA replication and cell division.
  • Apoptosis Induction : The compound triggers caspase activation leading to programmed cell death (apoptosis) and down-regulates ERK2 (Extracellular Signal Regulated Kinase 2), inhibiting ERK phosphorylation.

Antimicrobial Properties

Research indicates that 3-Amino-3-TMPA exhibits notable antimicrobial activity. For instance:

  • Antibacterial Activity : It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial properties, with some derivatives showing MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .

Neuroprotective Effects

The compound's structure suggests potential utility in treating neurodegenerative diseases due to its ability to counteract oxidative stress and inflammation:

  • Oxidative Stress : It has been implicated in reducing oxidative damage in neuronal cells, thereby protecting against conditions like Alzheimer's disease .

Research Findings

Recent studies have provided insights into the biological activities of 3-Amino-3-TMPA:

  • Case Study on Anticancer Activity :
    • A study explored the effects of 3-Amino-3-TMPA on cancer cell lines, revealing that it exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The IC₅₀ values for various cancer cell lines were reported in the range of 11–0.69 µM .
  • Antifungal Activity :
    • The compound also showed antifungal properties against Candida albicans with MIC values indicating moderate effectiveness .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Amino-3-TMPA, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
3-Amino-2-methylbenzoic acidC₉H₁₁NO₂Contains a methyl group on the aromatic ring
4-Amino-3-methoxybenzoic acidC₉H₁₁NO₃Methoxy substitution at the para position
2-Amino-2-(4-methoxyphenyl)acetic acidC₁₁H₁₃NO₃Features an acetic acid moiety along with methoxy group

The unique arrangement of the trimethoxyphenyl group in 3-Amino-3-TMPA contributes to its distinctive biological activities compared to other similar compounds.

Properties

IUPAC Name

3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIWUEOAUPOOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391359
Record name 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34841-00-4
Record name 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4,5-Trimethoxy benzaldehyde (10 mmol, 1 eq), malonic acid (1 eq) and ammonium acetate (1.3 eq) are suspended in EtOH and refluxed for 16 h (Tetrahedron, 58 (2002) 7449-7461). Upon cooling to room temperature a white precipitate is formed. The mixture is concentrated in vacuo and the white solid is partitioned between EtOAc and dilute aqueous HCl (pH 2). The aqueous phase is concentrated in vacuo. 3-Amino-3-(3,4,5-trimethoxy-phenyl)propionic acid (crude product) is obtained as a white solid (51% yield); ES-MS (MH+)=239.0 (M-NH2).
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10 mmol
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51%

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